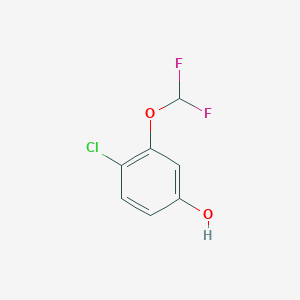

4-Chloro-3-(difluoromethoxy)phenol

Description

BenchChem offers high-quality 4-Chloro-3-(difluoromethoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(difluoromethoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQNRFCWVMPJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Phenols in Chemical Research

Halogenated phenols are a class of compounds that have long held a crucial position in chemical research and industry. The introduction of halogen atoms—such as chlorine, bromine, or fluorine—onto a phenol (B47542) ring dramatically alters its electronic properties and reactivity, making these compounds valuable precursors and intermediates in organic synthesis. wikipedia.org Phenols themselves are highly reactive toward electrophilic aromatic substitution, and halogenation is a common transformation that provides a handle for further functionalization. wikipedia.org

The presence of a halogen, like chlorine, on the phenol ring influences the acidity of the hydroxyl group and directs subsequent reactions. wikipedia.org These compounds serve as foundational materials for a wide array of more complex molecules. For instance, halogenated phenols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nsf.govnih.gov In medicinal chemistry, the incorporation of chlorine or other halogens can enhance the biological activity of a molecule. researchgate.net They are also used to create phenoxyacetic acids with herbicidal properties and can be condensed with aldehydes to produce fire-retardant resins.

Evolution of Aryl Difluoromethoxy Ethers in Synthetic Applications

The difluoromethoxy (-OCF₂H) group has gained substantial attention in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. nih.gov Aryl difluoromethoxy ethers are increasingly found in medicinally important compounds, including enzyme inhibitors and anti-HIV agents. nih.gov The inclusion of the -OCF₂H group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity. orgsyn.org The difluoromethyl ether motif can also act as a bioisostere for other functional groups, mimicking their shape and electronic properties while offering improved pharmacokinetic profiles. orgsyn.org

The synthesis of aryl difluoromethoxy ethers has evolved considerably over time. Early methods often relied on reagents that were difficult to handle or environmentally harmful, such as the ozone-depleting gas HCF₂Cl (Freon 22). nih.gov These older procedures frequently required harsh conditions, including high temperatures and long reaction times. nih.gov

Contemporary research has focused on developing milder, more efficient, and environmentally benign methods for difluoromethoxylation. This has led to the development of new reagents and catalytic systems that operate under more favorable conditions. google.com Key advancements include:

Non-ozone-depleting reagents : The development of liquid, non-ozone-depleting sources of the difluoromethyl group, such as difluoromethyltriflate (HCF₂OTf), has been a significant step forward. These reagents allow for rapid reactions at room temperature with broad functional group tolerance. nih.govgoogle.com

Difluorocarbene precursors : Reagents like sodium chlorodifluoroacetate have become popular as they are stable, readily available, and generate difluorocarbene under thermal conditions for reaction with phenols. orgsyn.orgorgsyn.org

Photoredox catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating difluorocarbene from precursors like difluorobromoacetic acid under mild, room-temperature conditions. researchgate.netacs.org

These modern synthetic strategies have made the incorporation of the difluoromethoxy group into complex molecules more accessible, facilitating the exploration of its impact on molecular properties. nih.gov

Table 2: Comparison of Synthetic Methods for Aryl Difluoromethyl Ethers

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

| Traditional Method | HCF₂Cl (Freon 22) | High temperature, long reaction times | Effective for simple substrates | Gaseous, ozone-depleting, harsh conditions |

| Difluoromethyltriflate | HCF₂OTf, Base (e.g., KOH) | Room temperature, short reaction time | Fast, mild, non-ozone-depleting, broad scope | Reagent can be expensive |

| Decarboxylation | Sodium chlorodifluoroacetate | Thermal (e.g., 120 °C in DMF) | Stable, readily available reagent | Requires elevated temperatures |

| Photoredox Catalysis | Difluorobromoacetic acid, Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) | Visible light, room temperature | Very mild conditions, uses inexpensive reagent | May require specific photocatalysts |

Research Trajectories and Academic Relevance of 4 Chloro 3 Difluoromethoxy Phenol

Precursor Synthesis and Regioselective Halogenation Strategies

The synthesis of the target compound, 4-Chloro-3-(difluoromethoxy)phenol, necessitates careful planning for the introduction of substituents onto the aromatic ring. The initial steps typically involve the regioselective chlorination of a phenolic precursor, a reaction governed by the powerful directing effects of the hydroxyl group.

Ortho- and Para-Directing Effects in Phenol Chlorination

The hydroxyl (-OH) group of a phenol is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. quora.comntu.edu.sg This is due to the interplay of two opposing electronic effects: the oxygen's electronegativity exerts an electron-withdrawing inductive effect (-I), while its lone pairs engage in a powerful electron-donating resonance effect (+M or +R). quora.com The resonance effect is predominant, increasing the electron density at the carbons ortho and para to the hydroxyl group, thereby stabilizing the carbocation intermediates (arenium ions) formed during the substitution at these positions. quora.comntu.edu.sg

In the absence of any controlling agents, the electrophilic chlorination of phenol typically yields a mixture of ortho- and para-chlorophenol, with the para isomer being the major product due to reduced steric hindrance. nsf.govscientificupdate.com The innate selectivity for the chlorination of phenols can favor the para product with ratios of approximately 1:4 (ortho:para) to as high as 1:10. nsf.govscientificupdate.com

However, achieving non-traditional regioselectivity, such as favoring the ortho product, is a significant synthetic challenge. Modern methodologies have emerged that utilize catalysts to override the inherent electronic preferences of the substrate. For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govacs.org This catalytic system can achieve ortho/para selectivities of up to >20:1, a stark reversal of the innate reactivity. nsf.gov Thiourea-based catalysts have also been developed to control the regioselectivity, providing access to either ortho- or para-chloro isomers depending on the specific catalyst structure used. scientificupdate.com

Table 1: Regioselectivity in Phenol Chlorination

| Chlorinating Agent | Catalyst | Predominant Isomer | Selectivity (ortho:para) | Reference |

|---|---|---|---|---|

| SO₂Cl₂/AlCl₃ or FeCl₃ | None | Para | Para favored | tandfonline.com |

| N-Chlorosuccinimide | None | Para | ~1:4 to 1:10 | nsf.govscientificupdate.com |

| N-Chlorosuccinimide | Selenoether Catalyst | Ortho | Up to >20:1 | nsf.govacs.org |

| N-Chlorosuccinimide | Thiourea Catalyst 6 | Ortho | Up to 10:1 | scientificupdate.com |

| N-Chlorosuccinimide | Thiourea Catalyst 7 | Para | Up to 1:20 | scientificupdate.com |

Introduction of Aromatic Substituents on Precursor Molecules

The synthesis of a specifically substituted compound like 4-chloro-3-(difluoromethoxy)phenol requires a strategy that correctly places both the chloro and the difluoromethoxy groups. A logical approach involves starting with a phenol that already contains a substituent at the 3-position, which then directs the subsequent chlorination and difluoromethylation steps. For example, the synthesis of 4-chloro-3-methylphenol (B1668792) is achieved through the direct chlorination of m-cresol. chemicalbook.com

For the target molecule, a plausible synthetic route involves the O-difluoromethylation of a pre-chlorinated phenol, such as 4-chloro-3-substituted-phenol. A key precursor for a related analogue is 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, which is used to synthesize 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one. orgsyn.orgorgsyn.org This indicates a strategy where a para-hydroxyphenyl derivative is first chlorinated ortho to the hydroxyl group before the O-difluoromethylation step. The synthesis of bromophenols, which are also important precursors, has been achieved with high regioselectivity using reagents like KBr and ZnAl–BrO3−–layered double hydroxides, which strongly favor para-bromination unless the position is already occupied. nih.gov

Phenolic O-Difluoromethylation Protocols

The introduction of the difluoromethoxy (-OCF₂H) group is a crucial step in the synthesis. This moiety is valued in medicinal chemistry as it can act as a lipophilic hydrogen-bond donor and a bioisostere for other functional groups. sci-hub.senih.gov

Mechanistic Insights into Difluorocarbene-Mediated Difluoromethylation

Most methods for the O-difluoromethylation of phenols proceed through a common intermediate: difluorocarbene (:CF₂). sci-hub.senih.gov Difluorocarbene is an electrophilic species that is typically generated in situ. orgsyn.org The mechanism involves the deprotonation of the phenol by a base to form a nucleophilic phenolate anion. This anion then traps the highly reactive difluorocarbene. orgsyn.orgorgsyn.org Subsequent protonation yields the final aryl difluoromethyl ether. orgsyn.org

Difluorocarbene possesses unique stability compared to other carbenes due to the electronic properties of the attached fluorine atoms. The fluorine atoms are inductively withdrawing on the carbene's filled sigma orbital, while simultaneously donating electron density from their lone pairs into the carbene's empty p-orbital. orgsyn.org This "push-pull" effect results in a singlet state carbene that is relatively stable and reacts preferentially with electron-rich nucleophiles like phenolates. orgsyn.org Alternative reagents like difluoromethyltriflate (HCF₂OTf) have also been shown to react with phenols via an initial formation of difluorocarbene, rather than through a direct nucleophilic displacement of the triflate group. nih.gov

Utilization of Sodium Chlorodifluoroacetate as a Difluoromethylating Reagent

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used and highly effective reagent for the difluoromethylation of phenols. orgsyn.orgorgsyn.org It serves as a convenient precursor for difluorocarbene. The key advantages of this reagent are its stability under ambient conditions, commercial availability in bulk, and relatively low toxicity and environmental impact, making it an attractive alternative to gaseous reagents like chlorodifluoromethane (B1668795) (Freon 22). orgsyn.orgorgsyn.org

The reaction is typically carried out by heating a mixture of the phenol, a base such as cesium carbonate, and sodium chlorodifluoroacetate in a suitable solvent system like DMF and water. orgsyn.orgorgsyn.org The heat induces the thermal decarboxylation of the chlorodifluoroacetate salt, releasing carbon dioxide, sodium chloride, and the desired difluorocarbene intermediate. orgsyn.orgacs.org This protocol has been successfully applied to a broad range of phenols, including those with electron-donating and electron-withdrawing groups, as well as various halogen substituents, demonstrating its wide applicability. sci-hub.seacs.org

Table 2: Examples of Phenol Difluoromethylation using Sodium Chlorodifluoroacetate

| Phenol Substrate | Product | Yield | Reference |

|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94% | orgsyn.orgorgsyn.org |

| 4-Iodophenol | 1-(Difluoromethoxy)-4-iodobenzene | Good-High | sci-hub.se |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | Good-High | sci-hub.se |

| 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | Good-High | sci-hub.se |

| Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | Good-High | sci-hub.se |

Copper-Catalyzed Approaches for C(sp²)-CF₂H Bond Formation

While the title compound contains an oxygen-carbon bond (O-CF₂H), a related class of molecules involves the direct attachment of the difluoromethyl group to the aromatic ring (C-CF₂H). The formation of a C(sp²)–CF₂H bond is a synthetically challenging transformation. researchgate.net Copper-catalyzed cross-coupling reactions have emerged as a promising strategy for this purpose. researchgate.net

These methods often employ a nucleophilic difluoromethyl source, such as a (difluoromethyl)zinc reagent, in combination with a copper(I) salt. nsf.gov The proposed mechanism involves the formation of a difluoromethylcopper species ([Cu]-CF₂H) in situ. nsf.gov This species can then participate in a catalytic cycle, for example, by reacting with a terminal alkyne to form a difluoromethylcopper acetylide, which upon oxidation and reductive elimination yields the C(sp)-CF₂H product. nsf.gov For aromatic systems, the high energy barrier associated with oxidative addition to Cu(I) has made this a difficult process. researchgate.net However, recent advances have enabled the copper-catalyzed C-2 difluoromethylation of electron-rich heterocycles like furans and benzofurans. nih.gov Furthermore, copper-catalyzed radical-based methods are being developed. These can involve the transfer of a CF₂H group from a [Cu(II)-CF₂H] intermediate to an alkyl or aryl radical, opening new pathways for creating complex difluoromethylated molecules. nih.gov

Late-Stage Functionalization Strategies for Difluoromethoxy Phenols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late point in their synthesis. This approach avoids the need for de novo synthesis to generate analogues of a lead compound. nih.gov For difluoromethoxy phenols, LSF primarily involves the introduction of the difluoromethoxy group (OCF₂H) onto a pre-existing phenolic scaffold.

The difluoromethoxy group is a valuable substituent in drug discovery as it can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.govchemrxiv.org The formation of the O-CF₂H bond is typically achieved through the reaction of a phenol with a difluorocarbene (:CF₂) source. rsc.orgrsc.org

A common and effective method for the difluoromethylation of phenols utilizes sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa) as the difluorocarbene precursor. orgsyn.orgorgsyn.org The reaction is thought to proceed via the thermal decomposition of the salt to generate the difluorocarbene, which then inserts into the O-H bond of the phenol. The process is generally performed in the presence of a base, such as cesium carbonate, to deprotonate the phenol, forming a more nucleophilic phenolate anion. orgsyn.orgorgsyn.org This enhances the reaction with the electrophilic difluorocarbene. google.com

The general conditions for this transformation are highlighted in the synthesis of a closely related analogue, 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, which demonstrates a practical application of this LSF strategy. orgsyn.orgorgsyn.org

Table 1: Representative Conditions for Late-Stage Difluoromethylation of a Phenol Analogue

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | orgsyn.org, orgsyn.org |

| Reagent | Sodium 2-chloro-2,2-difluoroacetate | orgsyn.org, orgsyn.org |

| Base | Cesium Carbonate (Cs₂CO₃) | orgsyn.org, orgsyn.org |

| Solvent | Dry Dimethylformamide (DMF) and Water | orgsyn.org, orgsyn.org |

| Temperature | 120 °C | orgsyn.org |

| Reaction Time | 2 hours | orgsyn.org |

| Yield | 94% | orgsyn.org |

This table illustrates the typical parameters for the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, a model reaction for the late-stage difluoromethylation of substituted phenols.

Researchers have developed various reagents for generating difluorocarbene, moving away from ozone-depleting sources like ClCF₂H. rsc.orgrsc.org These modern reagents, combined with transition-metal catalysis (e.g., palladium or nickel), have expanded the scope and efficiency of late-stage difluoromethylation. rsc.org For instance, palladium-catalyzed decarbonylative difluoromethylation of aroyl chlorides offers an alternative route to C(sp²)-CF₂H bond formation. rsc.org Such advancements provide chemists with a versatile toolkit to introduce the CF₂H group into diverse molecular architectures, including complex, drug-like molecules. nih.govrsc.org

Convergent and Divergent Synthetic Pathways to Substituted Difluoromethoxy Phenols

Convergent and divergent syntheses represent strategic approaches to build libraries of complex molecules like substituted difluoromethoxy phenols from simpler, common building blocks.

Modular Synthesis from Readily Available Aromatic Scaffolds

Modular synthesis allows for the construction of complex molecules by assembling pre-functionalized building blocks, or modules. nih.govresearchgate.net This strategy offers high flexibility and efficiency for creating a variety of substituted phenols. A powerful approach involves the cycloaddition/aromatization sequence of readily available starting materials. oregonstate.edu

For example, a one-step method utilizes hydroxypyrones and nitroalkenes to produce highly substituted phenols with complete control over the position of the substituents. oregonstate.edu By choosing different substituted pyrones and nitroalkenes, a wide range of phenol derivatives can be synthesized. This method represents a significant advance in preparing highly substituted benzenoid molecules, which can then be subjected to late-stage difluoromethylation to yield the target difluoromethoxy phenols. oregonstate.edu

Another modular approach involves transition-metal-catalyzed cross-coupling reactions. Scaffolds such as bromophenols can be used in one-pot protocols, for instance, a fluorosulfonation followed by a Suzuki coupling, to efficiently generate biaryl structures. rsc.org These intermediates can then be further elaborated. The ability to use a common scaffold to create a diverse library of compounds is a hallmark of this synthetic design. nih.govnih.gov

Table 2: Modular Synthesis Strategy for Substituted Phenols

| Scaffold/Starting Material | Reaction Type | Key Feature | Potential Products | Source |

|---|---|---|---|---|

| Hydroxypyrones and Nitroalkenes | Cycloaddition / Aromatization | Complete regiochemical control | Penta-substituted phenols | oregonstate.edu |

| Phenols and Bromophenols | Fluorosulfonation / Suzuki Coupling | One-pot efficiency | Biaryls and terphenyls | rsc.org |

| Cyclic Ketones and Amino Acids | Knoevenagel Condensation / Domino Giese Reaction | Access to polar spirocyclic scaffolds | Spirocyclic pyrrolidines | researchgate.net |

This table outlines various modular strategies that can be employed to create diverse phenolic scaffolds, which are precursors for substituted difluoromethoxy phenols.

One-Pot and Cascade Reactions for Complex Derivative Formation

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that reduce the number of separate purification steps, saving time, reagents, and minimizing waste. chemrxiv.org These methods are particularly valuable for constructing complex molecular architectures from simple precursors in a single operation.

A one-pot reaction allows for multiple, distinct reaction steps to occur in the same reaction vessel. For example, phenols can be converted into arylcarboxylic acids or esters in a one-pot process via palladium-catalyzed carbonylation. researchgate.net This involves the in-situ formation of an intermediate, such as an aryl fluorosulfate (B1228806) from the phenol, which is then subjected to carbon monoxide insertion. researchgate.net Similarly, phenols can undergo a one-pot fluorosulfation and Suzuki coupling, streamlining the synthesis of complex biaryls. rsc.org

A cascade reaction involves a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. nih.gov Photocatalysis has emerged as a powerful tool to initiate such cascades under mild conditions. chemrxiv.orgnih.govresearchgate.net For instance, the photochemical activity of phenolate anions, generated from the deprotonation of phenols, can initiate a cascade involving atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution to form complex heterocyclic structures like 2,3-dihydrobenzofurans. nih.gov While not directly producing 4-Chloro-3-(difluoromethoxy)phenol, these methodologies showcase the potential for developing intricate cascade sequences starting from simple phenol derivatives to build complex molecular frameworks that could incorporate a difluoromethoxy group. nih.gov

Divergent synthesis, another powerful strategy, enables the creation of a library of different compounds from a common intermediate. rsc.orgrsc.orgresearchgate.net For instance, a Friedel-Crafts reaction involving the in-situ generation of difluoroacetaldehyde (B14019234) can be controlled to produce either difluoromethylated indole-3-carbinols or bisindolylmethanes, depending on the reaction conditions, showcasing a divergent approach to fluorinated molecules. rsc.org

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring. uwindsor.cabyjus.com

Directing and Deactivating Effects of Chloro and Difluoromethoxy Substituents

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. quora.comucalgary.ca This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. quora.comlibretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles. quora.com

Conversely, the chloro (-Cl) substituent is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub Halogens are unique in this regard; they withdraw electron density from the ring inductively due to their high electronegativity, which slows down the reaction rate compared to benzene. masterorganicchemistry.comopenstax.org However, they can donate a lone pair of electrons through resonance, which preferentially stabilizes the arenium ion when the electrophile attacks at the ortho or para positions. openstax.org

The difluoromethoxy (-OCHF2) group is also considered a deactivating group. The strongly electronegative fluorine atoms withdraw electron density inductively. While the oxygen atom can donate a lone pair via resonance, this effect is significantly diminished by the adjacent electron-withdrawing difluoromethyl group. The trifluoromethoxy group (-OCF3), a similar substituent, is known to be strongly deactivating. masterorganicchemistry.com

In 4-Chloro-3-(difluoromethoxy)phenol, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate. However, the deactivating nature of both the chloro and difluoromethoxy groups will likely render the ring less reactive than phenol itself.

Regioselectivity and Reaction Kinetics in EAS Pathways

The regioselectivity of EAS reactions on 4-Chloro-3-(difluoromethoxy)phenol is determined by the combined directing effects of the three substituents. The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. The chloro and difluoromethoxy groups also exhibit directing effects.

The positions ortho and para to the hydroxyl group are C2, C4, and C6.

C4 is already substituted with a chloro group.

C6 is ortho to the hydroxyl group and meta to both the chloro and difluoromethoxy groups.

C2 is ortho to the hydroxyl and difluoromethoxy groups and meta to the chloro group.

Considering the strong activating nature of the hydroxyl group, substitution is most likely to occur at the positions ortho to it (C2 and C6). The para position is blocked. The deactivating chloro and difluoromethoxy groups will influence the relative rates of substitution at these positions. The steric hindrance from the adjacent difluoromethoxy group at C3 might make the C2 position less accessible to incoming electrophiles compared to the C6 position.

The kinetics of the reaction will be slower than that of phenol due to the presence of two deactivating groups. masterorganicchemistry.com The rate is dependent on the stability of the arenium ion intermediate; the more stable the intermediate, the faster the reaction. libretexts.org

Nitration and Halogenation Studies

Nitration: Nitration typically involves the use of nitric acid (HNO₃) and a strong acid catalyst like sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. Given the directing effects discussed, nitration of 4-Chloro-3-(difluoromethoxy)phenol would be expected to yield a mixture of 2-nitro-4-chloro-5-(difluoromethoxy)phenol and 6-nitro-4-chloro-3-(difluoromethoxy)phenol. The relative yields would depend on the balance of electronic and steric factors.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using the elemental halogen (e.g., Br₂ or Cl₂) often with a Lewis acid catalyst. masterorganicchemistry.com For highly activated rings like phenols, the reaction can sometimes proceed without a catalyst. byjus.com Similar to nitration, halogenation would be expected to occur at the positions ortho to the hydroxyl group.

Nucleophilic Substitution Reactions Involving the Aryl Halogen

The chloro group on the aromatic ring of 4-Chloro-3-(difluoromethoxy)phenol can potentially be replaced through nucleophilic substitution reactions.

Replacement of the Chloro Group by Various Nucleophiles

Direct nucleophilic aromatic substitution (SNAAr) on aryl halides is generally difficult unless the ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In 4-Chloro-3-(difluoromethoxy)phenol, the difluoromethoxy group is electron-withdrawing, but the hydroxyl group is electron-donating. The presence of these groups will influence the feasibility of replacing the chloro group with nucleophiles such as amines, alkoxides, or thiolates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and are widely used to substitute aryl halides. rsc.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer a versatile way to replace the chloro group of 4-Chloro-3-(difluoromethoxy)phenol with a wide range of substituents. rsc.org

A general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki or Stille coupling) or reaction with a nucleophile, and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. uwindsor.ca The specific conditions (catalyst, ligand, base, and solvent) would need to be optimized for this particular substrate. For instance, Suzuki coupling would involve reacting 4-Chloro-3-(difluoromethoxy)phenol with a boronic acid or ester in the presence of a palladium catalyst and a base.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modifications, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification.

The nucleophilic nature of the phenolic oxygen enables its conversion into ether and ester functionalities. These reactions are fundamental in synthetic organic chemistry for creating new molecules with potentially altered physical, chemical, and biological properties.

Etherification: The formation of ethers from 4-Chloro-3-(difluoromethoxy)phenol can be achieved through various established methods. A common approach is the Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide.

Another method for the synthesis of aryl difluoromethyl ethers involves the reaction of phenols with a difluorocarbene precursor. For instance, the use of difluoromethyltriflate (HCF₂OTf) allows for the difluoromethylation of a wide range of phenols under mild conditions, including at room temperature in aqueous solvents nih.gov. This method is tolerant of various functional groups, making it a versatile approach for creating difluoromethyl ethers nih.gov.

Esterification: Phenols are known to react with carboxylic acids to form esters, though the reaction is often slow. To achieve more efficient esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, are typically employed libretexts.org. The reaction of 4-Chloro-3-(difluoromethoxy)phenol with an acyl chloride, like ethanoyl chloride, would yield the corresponding phenyl ester and hydrogen chloride libretexts.org. For less reactive acyl chlorides, such as benzoyl chloride, the reaction can be accelerated by first converting the phenol to its more reactive sodium phenoxide salt by treatment with sodium hydroxide (B78521) libretexts.org.

Modern esterification methods also utilize various coupling agents and catalysts. For example, 2,2'-biphenol-derived phosphoric acid can catalyze the dehydrative esterification between carboxylic acids and alcohols organic-chemistry.org.

A summary of representative reagents for these transformations is presented below.

| Transformation | Reagent Class | Specific Example(s) |

| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide |

| Difluoromethylating Agents | Difluoromethyltriflate (HCF₂OTf) | |

| Esterification | Acyl Chlorides | Ethanoyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride (B1165640) | |

| Carboxylic Acids (with catalyst) | Benzoic acid with a phosphoric acid catalyst |

To enhance volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, the polar hydroxyl group of 4-Chloro-3-(difluoromethoxy)phenol can be chemically modified through derivatization nih.gov. This process is essential for the accurate identification and quantification of phenolic compounds in various matrices nih.govnih.govuniv-lyon1.frnemi.gov.

Common derivatization techniques for phenols include:

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group or a more robust t-butyldimethylsilyl (TBDMS) group nih.govresearchgate.net. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used univ-lyon1.frresearchgate.net. The resulting silyl (B83357) ethers are more volatile and less prone to adsorption in the GC system nih.gov.

Acylation: This involves the reaction of the phenol with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl halide, to form an ester. Fluorinated anhydrides are often used to create derivatives that are highly detectable by electron capture detectors (ECD) researchgate.net.

Alkylation: This converts the phenolic hydroxyl group into an ether. Methylation using reagents like diazomethane (B1218177) is a common alkylation technique for phenols prior to GC analysis nih.gov.

These derivatization strategies are not only crucial for analytical purposes but also represent methods for structural modification to synthesize new compounds. For instance, a dual derivatization approach using both methylation and silylation can provide comprehensive mass spectral data to determine the number of reactive hydroxyl groups and the molecular weight of the parent phenol nih.gov.

| Derivatization Technique | Reagent Example | Purpose |

| Silylation | BSTFA, MTBSTFA | Increase volatility for GC-MS |

| Acylation | Acetic Anhydride, Perfluorooctanoyl chloride | Increase volatility and/or detector response |

| Methylation | Diazomethane | Increase volatility for GC-MS |

Stability and Transformations of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCF₂H) is a key structural feature that significantly influences the properties of the molecule. It is often used in medicinal chemistry as a bioisostere for other functional groups.

The difluoromethoxy group is generally characterized by its high chemical stability. Aryl difluoromethyl ethers are resistant to hydrolysis under both acidic and basic conditions. This stability is a valuable attribute, particularly in the context of developing molecules with enhanced metabolic stability nih.gov. The strength of the carbon-fluorine bond contributes significantly to the robustness of this moiety, preventing its cleavage under conditions that might affect other functional groups.

While the carbon-fluorine bond is exceptionally strong, recent advances in catalysis have opened avenues for the selective activation and functionalization of C-F bonds, even within difluoromethoxy groups nih.govnih.govbaranlab.org. The selective replacement of a single fluorine atom in a difluoromethylene group presents a significant challenge due to the high bond strength and the tendency for exhaustive defluorination nih.gov.

However, research has demonstrated that catalytic, enantioselective activation of a single C-F bond in an allylic difluoromethylene group is possible nih.govnih.gov. This is often achieved by combining a chiral transition metal catalyst (e.g., iridium or palladium-based) with a fluorophilic activator that assists in the oxidative addition of the C-F bond nih.govnih.gov. These methods allow for the creation of monofluorinated tertiary stereogenic centers from geminal difluorides nih.govnih.gov. While these examples are often on allylic or benzylic systems, they highlight the emerging potential for manipulating the fluorine atoms within a difluoromethylene unit, suggesting that future developments may allow for similar transformations directly on the difluoromethoxy group of aromatic compounds like 4-Chloro-3-(difluoromethoxy)phenol.

Structure Activity Relationship Sar Paradigms Within Aryl Difluoromethoxy Phenols Non Biological Context

Influence of Halogenation Patterns on Aromatic Ring Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. In 4-Chloro-3-(difluoromethoxy)phenol, the phenolic hydroxyl (-OH), the chloro (-Cl) group, and the difluoromethoxy (-OCF₂H) group collectively dictate the electron density and accessibility of the aromatic system.

Electron-Donating and Withdrawing Effects : Substituent groups can either donate or withdraw electron density from a conjugated π system through resonance (mesomeric) and inductive effects. wikipedia.org Electron-donating groups (EDGs), like the hydroxyl group, increase the nucleophilicity of the ring, making it more reactive toward electrophilic aromatic substitution and are known as activating groups. wikipedia.org Conversely, electron-withdrawing groups (EWGs), such as halogens and the difluoromethoxy group, decrease the ring's nucleophilicity, rendering it less reactive and are thus called deactivating groups. wikipedia.org

Combined Influence in 4-Chloro-3-(difluoromethoxy)phenol :

Hydroxyl Group (-OH) : A potent activating group that directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl) : A deactivating group due to its strong electron-withdrawing inductive effect. However, due to lone pair donation, it also directs electrophiles to the ortho and para positions.

Difluoromethoxy Group (-OCF₂H) : This group is considered a moderate electron-withdrawing substituent. nuph.edu.uanuph.edu.ua

The net effect on the aromatic ring's reactivity is a balance of these competing influences. The powerful activating effect of the hydroxyl group is tempered by the deactivating nature of the chloro and difluoromethoxy substituents. The substitution pattern—with the chloro group at position 4 and the difluoromethoxy group at position 3—further complicates reactivity, as steric hindrance and electronic effects from each substituent influence the remaining open positions on the ring (2, 5, and 6).

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 4-Chloro-3-methylphenol (B1668792) | 59-50-7 | C₇H₇ClO | Features a weakly electron-donating methyl group at position 3. nist.govnist.gov |

| 4-Chloro-3-ethylphenol | N/A (structure reported) | C₈H₉ClO | Ethyl group at position 3 introduces slightly more steric bulk than a methyl group. researchgate.netnih.gov |

| 4-Chloro-3-fluorophenol | 348-60-7 | C₆H₄ClFO | Contains a highly electronegative fluorine atom at position 3, a deactivating group. nih.gov |

| 4-Chloro-3-nitrophenol | 635-03-4 | C₆H₄ClNO₃ | Features a strongly electron-withdrawing nitro group at position 3. nih.gov |

Electronic and Steric Effects of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a unique substituent that imparts distinct electronic and steric characteristics to the aromatic ring. It is often considered a bioisostere of hydroxyl or thiol groups. alfa-chemistry.commdpi.com

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

|---|---|---|---|

| -CF₃ | 0.45 | 0.08 | 0.53 |

| -CHF₂ | 0.28 | 0.04 | 0.32 |

| -CF₂OCH₃ | 0.22 | 0.07 | 0.29 |

| -Cl | 0.47 | -0.24 | 0.23 |

| -OH | 0.25 | -0.61 | -0.36 |

Steric Effects : Steric hindrance arises from repulsive interactions between atoms in close proximity and can affect reaction rates and regioselectivity by impeding the approach of reactants. numberanalytics.com The difluoromethoxy group, while not as bulky as a tert-butyl group, possesses significant steric presence. This bulk can hinder electrophilic attack at the ortho positions (2 and 6), potentially favoring substitution at the less hindered position 5.

Conformational Analysis and its Impact on Intramolecular Interactions

In the crystal structure of 4-chloro-3-ethylphenol, the ethyl group is oriented nearly perpendicular to the aromatic ring, with ring-to-side chain torsion angles of 81.14° and -81.06° for the two independent molecules in the asymmetric unit. nih.gov This perpendicular arrangement minimizes steric clash between the side chain and the adjacent hydroxyl group. It is plausible that the difluoromethoxy group in 4-Chloro-3-(difluoromethoxy)phenol adopts a similar conformation to minimize steric repulsion.

Furthermore, the conformation will be heavily influenced by potential intramolecular hydrogen bonds. An attractive interaction could form between the hydrogen of the phenolic -OH group and one of the electronegative atoms of the -OCF₂H group (either the oxygen or one of the fluorine atoms). Such an interaction would create a pseudo-ring structure, significantly restricting the rotational freedom of the difluoromethoxy group and holding it in a more planar arrangement with the aromatic ring. The preferred conformation is ultimately a balance between minimizing steric hindrance and maximizing favorable electrostatic interactions like hydrogen bonding.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

A remarkable feature of the difluoromethyl group (-CF₂H) is its capacity to act as a hydrogen bond donor. beilstein-journals.orgchemistryviews.org This arises from the highly polarized C-H bond, where the strong electron-withdrawing effect of the two adjacent fluorine atoms imparts a significant partial positive charge on the hydrogen atom. beilstein-journals.org This allows the CF₂H moiety to engage in hydrogen bonding interactions with suitable acceptors, such as oxygen or nitrogen atoms.

The CF₂H group is often described as a "lipophilic hydrogen bond donor" because it combines this bonding capability with increased lipophilicity compared to a hydroxyl group. mdpi.comacs.org While it can serve as a surrogate for -OH or -SH groups, its hydrogen bond donating ability is weaker than that of a hydroxyl group but comparable to that of thiophenol or aniline (B41778) groups. alfa-chemistry.combeilstein-journals.orgacs.org

Experimental studies have quantified this interaction. The hydrogen bond acidity parameter (A), determined by ¹H NMR analysis, for a series of difluoromethyl anisoles ranged from 0.085 to 0.126, confirming its donor capacity. acs.org Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org In a direct comparison, the bonding energy for a dimer stabilized by a CF₂H group was calculated to be -3.1 kcal/mol, very close to the -3.5 kcal/mol calculated for the analogous dimer stabilized by a traditional OH group. chemistryviews.org

| Parameter | Value | Context/Comparison |

|---|---|---|

| H-Bond Acidity (A) | 0.085–0.126 | For a series of difluoromethyl anisoles and thioanisoles. acs.org |

| Calculated Binding Energy (ΔE) | 1.0–5.5 kcal/mol | For CF₂H···O interactions. beilstein-journals.org |

| Calculated Dimer Bonding Energy | -3.1 kcal/mol | Compared to -3.5 kcal/mol for an analogous OH-stabilized dimer. chemistryviews.org |

| General Donor Strength | Weaker than -OH | Similar to thiophenol and aniline groups. beilstein-journals.orgacs.org |

Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 3 Difluoromethoxy Phenol

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman)

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of 4-Chloro-3-(difluoromethoxy)phenol can be interpreted by assigning observed bands to specific functional group vibrations. These assignments are typically based on established group frequency regions and by comparison with structurally similar molecules. orientjchem.orgresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Key functional group vibrations for 4-Chloro-3-(difluoromethoxy)phenol include:

O-H Vibrations: The hydroxyl group of the phenol (B47542) gives rise to a characteristic stretching vibration (νO-H), typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The in-plane bending (δO-H) and out-of-plane bending (γO-H) vibrations are expected in the regions of 1330-1440 cm⁻¹ and 800-950 cm⁻¹, respectively. orientjchem.org

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. The C-H stretching vibrations (νC-H) typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected in the 1400-1620 cm⁻¹ region. orientjchem.orgresearchgate.net The ring breathing mode, a substituent-sensitive vibration, is anticipated between 600 and 750 cm⁻¹ for tri-substituted benzenes. orientjchem.org

C-O Vibrations: The stretching vibration of the C-O bond of the phenol (νC-O) is expected in the range of 1220 ± 40 cm⁻¹. orientjchem.org The C-O-C stretching associated with the ether linkage of the difluoromethoxy group will also contribute to this region.

C-Cl Vibration: The carbon-chlorine stretching vibration (νC-Cl) is a strong band typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. For the related molecule 4-chloro-3-methylphenol (B1668792), this band is assigned at 604 cm⁻¹ in the IR spectrum. orientjchem.org

Difluoromethoxy Group Vibrations: The -OCF₂H group introduces characteristic vibrations. The C-F stretching vibrations are typically strong and appear in the 1000-1200 cm⁻¹ region. The C-H stretching of the difluoromethyl group is also expected.

An illustrative data table summarizing the expected vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| ν(O-H) | Phenol | 3200 - 3600 | Stretching |

| ν(C-H) | Aromatic | 3000 - 3100 | Stretching |

| ν(C=C) | Aromatic | 1400 - 1620 | Stretching |

| δ(O-H) | Phenol | 1330 - 1440 | In-plane bending |

| ν(C-O) | Phenol/Ether | 1200 - 1300 | Stretching |

| ν(C-F) | Difluoromethoxy | 1000 - 1200 | Stretching |

| γ(O-H) | Phenol | 800 - 950 | Out-of-plane bending |

| ν(C-Cl) | Chloro | 600 - 800 | Stretching |

This table is generated based on typical functional group frequencies and data from analogous compounds. orientjchem.orgresearchgate.net

Correlation between Experimental and Theoretically Predicted Spectra

In modern chemical analysis, a powerful approach involves the correlation of experimentally obtained vibrational spectra with those predicted by theoretical calculations. orientjchem.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies and intensities of a molecule. orientjchem.orgresearchgate.net

For a molecule like 4-Chloro-3-(difluoromethoxy)phenol, a computational model would be built, and its geometry optimized. Subsequently, vibrational frequency calculations would be performed. The calculated wavenumbers often show systematic errors, and thus, scaling factors are typically applied to achieve better agreement with experimental data. orientjchem.org The comparison of the scaled theoretical spectrum with the experimental IR and Raman spectra allows for a more confident and detailed assignment of the vibrational modes, including complex vibrations and overtones. This correlative approach is crucial for distinguishing between isomers and for a thorough understanding of the molecule's vibrational properties. orientjchem.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 4-Chloro-3-(difluoromethoxy)phenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethoxy group.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their precise chemical shifts and splitting patterns are influenced by the electronic effects of the chloro, hydroxyl, and difluoromethoxy substituents. We would expect to see three distinct signals, likely multiplets or doublets of doublets, due to spin-spin coupling with each other.

Phenolic Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. It can be found over a wide range, often between 4.0 and 7.0 ppm.

Difluoromethoxy Proton (-OCF₂H): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This signal is anticipated to be significantly downfield. For example, in related difluoromethyl ethers, this proton appears as a triplet with a coupling constant in the range of 71-72 Hz. rsc.org

A table summarizing the predicted ¹H NMR data is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 6.5 - 7.5 | m | - |

| -OH | 4.0 - 7.0 | br s | - |

| -OCF₂H | ~7.3 | t | ~71-72 (²JHF) |

This table is based on general NMR principles and data from analogous compounds. rsc.orgrsc.org s = singlet, br s = broad singlet, t = triplet, m = multiplet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 4-Chloro-3-(difluoromethoxy)phenol, seven distinct signals are expected.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of approximately 110-160 ppm. The carbons directly attached to the electronegative oxygen and chlorine atoms (C-O, C-Cl) will be shifted further downfield. rsc.orghmdb.cayoutube.com The carbon attached to the difluoromethoxy group (C-O) will also be in this region. The remaining aromatic C-H carbons will appear at slightly higher fields.

Difluoromethoxy Carbon (-OCF₂H): The carbon of the difluoromethoxy group is expected to show a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF). This signal is typically found in the range of 115-120 ppm.

A table of predicted ¹³C NMR chemical shifts is provided.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH | 150 - 160 |

| C-Cl | 125 - 135 |

| C-OCF₂H | 145 - 155 |

| Aromatic C-H | 115 - 130 |

| -OC F₂H | 115 - 120 (t, ¹JCF) |

This table is based on data from analogous compounds. rsc.orgrsc.orghmdb.cayoutube.com The chemical shifts are approximate.

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For 4-Chloro-3-(difluoromethoxy)phenol, the ¹⁹F NMR spectrum will be crucial for confirming the presence and electronic environment of the difluoromethoxy group.

A single signal is expected for the two equivalent fluorine atoms of the -OCF₂H group. This signal will be split into a doublet by the adjacent proton (²JFH). The chemical shift of this signal is sensitive to the substituents on the aromatic ring. In similar aryl difluoromethyl ethers, the ¹⁹F signal appears in the range of -91 to -94 ppm relative to CFCl₃, with a doublet splitting corresponding to a coupling constant of approximately 56-72 Hz. rsc.org

A summary of the expected ¹⁹F NMR data is given below.

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCF ₂H | -91 to -94 | d | ~56-72 (²JFH) |

This table is based on data from analogous compounds. rsc.org d = doublet.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition from its exact mass. lcms.cz For 4-Chloro-3-(difluoromethoxy)phenol, with a molecular formula of C₇H₄ClF₂O₂, HRMS provides the high-accuracy mass measurement needed to unequivocally confirm this composition.

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. By comparing this calculated mass to the experimentally measured mass from the HRMS instrument, a high degree of confidence in the molecular formula is achieved. The molecular ion of 4-Chloro-3-(difluoromethoxy)phenol would be observed as either a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which further aids in the confirmation of the structure.

Table 1: Theoretical Mass Data for 4-Chloro-3-(difluoromethoxy)phenol

| Property | Value |

| Molecular Formula | C₇H₄ClF₂O₂ |

| Molecular Weight | 212.55 g/mol |

| Monoisotopic Mass | 212.9818 u |

| Calculated m/z for [M+H]⁺ | 213.9891 u |

| Calculated m/z for [M-H]⁻ | 211.9745 u |

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For halogenated phenols, characteristic fragmentation includes the loss of functional groups. nih.gov In the case of 4-Chloro-3-(difluoromethoxy)phenol, potential fragmentation pathways could involve the cleavage of the difluoromethoxy group or the loss of a chlorine atom, helping to piece together the molecular structure. libretexts.org

Crystallographic Analysis of Related Phenol Derivatives for Solid-State Structures

While a specific crystal structure for 4-Chloro-3-(difluoromethoxy)phenol is not publicly available, analysis of structurally related phenol derivatives through X-ray crystallography provides significant insight into its likely solid-state architecture. The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. rsc.orgvedantu.com

Phenolic compounds are well-known for forming extensive hydrogen-bonding networks. quora.com In the case of chlorophenols, the hydroxyl group (-OH) typically acts as a hydrogen bond donor, while the oxygen atom or the chlorine atom can act as an acceptor. vedantu.com Studies on various chlorophenols show that O-H···O and O-H···Cl hydrogen bonds are common motifs that dictate the molecular assembly in the crystal lattice. rsc.orgquora.com For instance, in some chlorophenol structures, molecules form chains or dimeric motifs through these interactions. rsc.org

Theoretical and Computational Chemistry Investigations of 4 Chloro 3 Difluoromethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. karazin.ua By calculating the electron density, DFT methods can derive key properties such as molecular geometries, vibrational frequencies, and the electronic characteristics that govern reactivity. karazin.uaresearchgate.net For 4-Chloro-3-(difluoromethoxy)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to obtain an optimized molecular geometry and the foundational data for more specific analyses. karazin.uaresearchgate.netresearchgate.net

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgijaemr.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. orientjchem.org A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. orientjchem.orgnih.gov

For substituted phenols, the HOMO is typically characterized by π-orbitals of the benzene (B151609) ring and the p-orbitals of the phenolic oxygen. The LUMO is generally a π*-antibonding orbital distributed across the aromatic ring. researchgate.net In 4-Chloro-3-(difluoromethoxy)phenol, the electron-withdrawing chlorine and difluoromethoxy groups would influence the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties for a Substituted Phenol (B47542) This table presents typical values derived from DFT calculations for analogous compounds, illustrating the data obtained from a HOMO-LUMO analysis.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.8 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -4.5 to -1.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.5 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Softness (S) | 1 / (2η) | 0.18 to 0.25 |

Source: Data modeled on findings for similar substituted phenols. researchgate.netorientjchem.org

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. nih.govresearchgate.net The map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. nih.gov

For 4-Chloro-3-(difluoromethoxy)phenol, the MEP map would be expected to show significant negative potential around the highly electronegative phenolic oxygen atom and the fluorine atoms of the difluoromethoxy group. The area around the acidic hydrogen of the hydroxyl group would exhibit a strong positive potential.

To quantify this charge distribution, methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule. researchgate.net This provides numerical data that complements the visual information from the MEP map.

Table 2: Hypothetical Mulliken Charge Distribution for Key Atoms This table illustrates the type of data generated from a Mulliken population analysis on a molecule like 4-Chloro-3-(difluoromethoxy)phenol, based on studies of similar structures.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (phenolic) | -0.65 |

| H (phenolic) | +0.45 |

| Cl | -0.15 |

| F (average of two) | -0.30 |

| C (attached to O) | +0.50 |

Source: Modeled on computational studies of halogenated and substituted phenols. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of a compound's conformational space and its interactions with its environment. For 4-Chloro-3-(difluoromethoxy)phenol, MD simulations could investigate several key dynamic features:

Rotational Isomers: The simulation would explore the rotation around the C-O single bonds, particularly the bond connecting the difluoromethoxy group to the phenyl ring, to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In the presence of solvent molecules or other solutes, MD can model the formation and dynamics of intermolecular forces. This is particularly relevant for the phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor. nih.gov

π-Stacking: Simulations can also reveal the tendency of the aromatic rings to engage in π-stacking interactions, where the electron clouds of adjacent rings interact, an important factor in condensed-phase packing. nih.govresearchgate.net

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these species, a complete potential energy surface for a reaction can be mapped.

For 4-Chloro-3-(difluoromethoxy)phenol, theoretical calculations could predict:

Acidity: The pKa of the phenolic proton could be estimated by calculating the energetics of the deprotonation reaction in a simulated aqueous environment.

Electrophilic Aromatic Substitution: The directing effects of the chloro and difluoromethoxy substituents on reactions like nitration or halogenation could be determined. Calculations can reveal the relative stability of the intermediate carbocations formed during substitution at different positions on the ring, thus predicting the regioselectivity of the reaction.

Reactivity of the Difluoromethyl Group: The C-H bond in the difluoromethyl group has specific properties. rsc.org Computational studies could explore its potential to participate in reactions, such as radical abstraction, by calculating the bond dissociation energy and modeling the stability of the resulting radical. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nist.govmdpi.com The fundamental principle is that the structure of a molecule, encoded in numerical "descriptors," dictates its properties. mdpi.com

The process involves:

Assembling a dataset of related compounds (e.g., a series of substituted phenols).

Calculating a variety of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), and physicochemical (e.g., calculated logP) parameters. researchgate.netnih.gov

Using statistical methods, such as multiple linear regression, to build an equation that links a set of descriptors to a specific property. researchgate.net

For 4-Chloro-3-(difluoromethoxy)phenol, a QSPR model could be developed or used to predict properties that are difficult or time-consuming to measure experimentally, such as its boiling point, water solubility, or even its potential as a protein tyrosine kinase inhibitor, a known activity for some halophenols. nih.gov

Table 3: General Form of a QSPR Model and Potential Descriptors

| Component | Description |

| QSPR Equation | Property = c0 + (c1 × D1) + (c2 × D2) + ... + (cn × Dn) |

| Property | The dependent variable to be predicted (e.g., logP, boiling point, IC50) |

| D1, D2, ... Dn | The independent variables, or molecular descriptors (see examples below) |

| c0, c1, ... cn | Regression coefficients determined by the statistical analysis |

| Potential Descriptors | Heat of formation (ΔHf), Dipole Moment, HOMO/LUMO energies, Molecular Weight, Surface Area, Polarizability, Sum of partial charges on specific atoms. |

Source: Based on general QSPR methodologies. mdpi.comresearchgate.netnih.gov

Applications and Role of 4 Chloro 3 Difluoromethoxy Phenol in Modern Chemical Research

A Key Synthon in Complex Organic Synthesis

Building Block for Fluorine-Containing Heterocyclic Compounds

The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While direct examples of the synthesis of fluorine-containing heterocyclic compounds starting from 4-Chloro-3-(difluoromethoxy)phenol are not extensively documented in publicly available literature, the structural motifs present in this compound suggest its high potential as a precursor. For instance, the phenolic hydroxyl group can be utilized in cyclization reactions to form oxygen-containing heterocycles. Furthermore, the aromatic ring can be functionalized to introduce nitrogen or sulfur atoms, paving the way for the synthesis of a variety of heterocyclic systems. The synthesis of fluorinated benzimidazole (B57391) derivatives from fluoro-chloro-aniline demonstrates a general pathway where a substituted aniline (B41778) is a key precursor. journalofchemistry.org Although not a direct use of the target phenol (B47542), this illustrates a common strategy for building fluorine-containing heterocycles.

Precursor for Advanced Aromatic Systems with Tuned Properties

The substituted benzene (B151609) ring of 4-Chloro-3-(difluoromethoxy)phenol is a platform for the construction of advanced aromatic systems with fine-tuned electronic and physical properties. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form more complex biaryl or arylamine structures. The difluoromethoxy group, with its unique electronic-withdrawing and lipophilic character, significantly influences the reactivity and properties of the resulting aromatic systems. A related example is the one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which involves a Friedel–Crafts reaction, showcasing the utility of similar building blocks in creating complex aromatic ketones. researchgate.net

Integration into Agrochemical Development as a Synthetic Intermediate

The structural features of 4-Chloro-3-(difluoromethoxy)phenol are particularly relevant to the agrochemical industry, where the constant need for new and effective pesticides drives the exploration of novel chemical scaffolds.

Design and Synthesis of Pyrazole-Based Agrochemical Scaffolds

Pyrazole-containing compounds represent a significant class of commercial fungicides and herbicides. The difluoromethyl-pyrazole carboxamide motif is a key component in a new generation of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov While direct synthesis of pyrazole-based agrochemicals from 4-Chloro-3-(difluoromethoxy)phenol is not explicitly detailed in available literature, the synthesis of related structures provides strong evidence for its potential in this area. For example, a patent describes the preparation of novel phenylpyridine moiety-containing pyrazole (B372694) derivatives with herbicidal activity, utilizing 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole as a key intermediate. nih.gov This highlights the importance of the difluoromethoxy-substituted pyrazole core in modern agrochemical design. The synthesis of 4-chloropyrazoles from pyrazoles is a known process, suggesting that a suitably functionalized pyrazole could be derived from a precursor like 4-Chloro-3-(difluoromethoxy)phenol. google.com

| Intermediate Compound | Application/Significance | Reference |

| 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Key intermediate for novel herbicides | nih.gov |

| 4-Chloropyrazole | Intermediate for biocides | google.com |

Strategies for Introducing Difluoromethoxy Functionality into Agrochemical Leads

The introduction of a difluoromethoxy group is a key strategy in modern agrochemical design to enhance the biological activity and physicochemical properties of lead compounds. General methods for the difluoromethylation of phenols are well-established and provide a viable route to synthesizing compounds like 4-Chloro-3-(difluoromethoxy)phenol. One common method involves the reaction of a phenol with a difluorocarbene source. orgsyn.org A three-step procedure for the preparation of aromatic difluoromethyl ethers from phenols via their formate (B1220265) ester derivatives has also been reported. researchgate.net These synthetic strategies underscore the accessibility of the difluoromethoxy-phenol scaffold for its subsequent use in the development of new agrochemicals.

Utility in Pharmaceutical Intermediate Chemistry

The structural elements of 4-Chloro-3-(difluoromethoxy)phenol are also of significant interest in the pharmaceutical industry. The incorporation of chlorine and a difluoromethoxy group can modulate a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets. nih.gov The late-stage functionalization of bioactive molecules containing phenol groups with difluoroallyl sulfonium (B1226848) salts to introduce a difluoroalkyl group highlights the importance of this moiety in medicinal chemistry. researchgate.net While specific blockbuster drugs derived directly from 4-Chloro-3-(difluoromethoxy)phenol are not publicly documented, its potential as a key intermediate is evident from the synthesis of related fluorinated heterocyclic drugs. For instance, the synthesis of various fluorinated heterocyclic compounds often involves precursors with similar substitution patterns. journalofchemistry.orgnih.gov The synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one, a closely related compound, further indicates the utility of this chemical space in constructing more complex molecules of potential pharmaceutical interest. orgsyn.org The general importance of fluorinated substituents in drug design is well-recognized, with a significant number of approved drugs containing fluorine. beilstein-journals.org

| Related Compound/Fragment | Pharmaceutical Relevance | Reference |

| Fluorinated Heterocycles | Common motifs in approved drugs | nih.gov |

| Difluoroalkylated Phenols | Used in late-stage modification of bioactive molecules | researchgate.net |

| 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | A closely related synthetic intermediate | orgsyn.org |

Preparation of Intermediates for Fluorinated Drug Candidates

The utility of 4-Chloro-3-(difluoromethoxy)phenol as a precursor in the synthesis of more complex molecules is a central theme in its application. While direct, publicly available research detailing the extensive use of 4-Chloro-3-(difluoromethoxy)phenol as a starting material is limited, the established reactivity of phenols and the known importance of the chloro- and difluoromethoxy-substituted phenyl ring in bioactive compounds allow for a clear illustration of its potential. The reactivity of the phenolic hydroxyl group allows for its conversion into a variety of functional groups, making it a valuable handle for constructing larger molecular architectures.

A primary application of such phenols is in etherification reactions. For instance, the phenolic group can be alkylated to introduce linkers that connect to other pharmacophoric elements. This strategy is fundamental in building molecules that can span large binding pockets in biological targets like enzymes or receptors.

Furthermore, the aromatic ring of 4-Chloro-3-(difluoromethoxy)phenol can undergo various transformations. Although the existing electron-withdrawing groups (chloro and difluoromethoxy) can influence the reactivity, electrophilic aromatic substitution reactions can be employed to introduce additional substituents, further diversifying the molecular structure.

The synthesis of compounds containing the closely related 4-chloro-3-(trifluoromethyl)phenyl moiety provides strong evidence for the potential applications of its difluoromethoxy analog. For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) is a key intermediate in the synthesis of the multi-kinase inhibitor sorafenib. This aniline is typically prepared from a precursor that could be derived from the corresponding phenol. This highlights a likely synthetic pathway where 4-Chloro-3-(difluoromethoxy)phenol could be converted to the corresponding aniline and subsequently used in the synthesis of novel kinase inhibitors.

A common transformation for phenols in medicinal chemistry is their conversion to anilines, which then serve as building blocks for ureas, amides, and heterocyclic systems, all of which are prevalent in drug molecules.

Contribution to Novel Pharmacophore Synthesis

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 4-chloro-3-(difluoromethoxy)phenyl moiety itself constitutes a valuable pharmacophore, and this phenol is a direct precursor to molecules incorporating this feature.

The difluoromethoxy group is a particularly interesting bioisostere for other functional groups, such as a hydroxyl or thiol group, and its lipophilic hydrogen-bond donor capacity can lead to improved cell permeability and metabolic stability. The presence of both a chlorine atom and a difluoromethoxy group on the phenyl ring creates a unique electronic environment and substitution pattern that can be exploited for selective interactions with biological targets.

Research into analogous structures provides insight into the potential contributions of 4-Chloro-3-(difluoromethoxy)phenol. For instance, derivatives of the structurally similar 4-chloro-3,5-dimethylphenol (B1207549) have been synthesized via Suzuki reactions to create new compounds with antibacterial properties. This suggests that 4-Chloro-3-(difluoromethoxy)phenol could similarly be used in cross-coupling reactions to generate novel biaryl structures, a common motif in pharmacologically active compounds.

The development of novel androgen receptor (AR) antagonists has utilized a 4-phenoxyphenol (B1666991) core structure to build compounds with potent activity. The synthesis of these molecules involves the coupling of a substituted phenol with another aromatic ring system. 4-Chloro-3-(difluoromethoxy)phenol is an ideal candidate for such synthetic strategies, where its specific substitution pattern could lead to new AR antagonists with improved properties.

Environmental and Metabolic Transformations of Aryl Difluoromethoxy Phenols Chemical Perspective

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 4-Chloro-3-(difluoromethoxy)phenol in the environment is primarily governed by its hydrolytic stability and its susceptibility to photochemical decomposition. These processes determine the persistence and potential transformation products of the compound in soil and water.

Hydrolytic Stability of the Aryl Difluoromethoxy Ether Linkage

Table 1: Predicted Hydrolytic Stability of 4-Chloro-3-(difluoromethoxy)phenol

| pH Range | Expected Stability | Rationale |

| Acidic (pH 4) | Stable | Aryl ether linkage is generally resistant to acid hydrolysis. |

| Neutral (pH 7) | Stable | Considered stable under neutral environmental conditions. |

| Alkaline (pH 9) | Stable | Aryl ether linkage is generally resistant to alkaline hydrolysis. |

This table is based on general chemical principles of aryl ether stability as direct experimental data for 4-Chloro-3-(difluoromethoxy)phenol is unavailable.

Photochemical Decomposition Mechanisms

The photochemical degradation of chlorophenols in the aquatic environment is a significant abiotic transformation pathway. nih.govnih.gov The process is influenced by factors such as pH, the presence of photosensitizers, and the wavelength of UV radiation. For chlorophenols, photodegradation can proceed through several mechanisms, including reductive dechlorination, hydroxylation of the aromatic ring, and the formation of quinone-like structures. researchgate.nettandfonline.com

While specific studies on the photochemical decomposition of 4-Chloro-3-(difluoromethoxy)phenol are lacking, the degradation pathways can be predicted based on studies of other chlorophenols. The primary photochemical event is likely the absorption of UV light, leading to an excited state. This can result in the homolytic cleavage of the carbon-chlorine bond, leading to dechlorination and the formation of a phenyl radical. This radical can then react with water or other species to form hydroxylated products.

Another potential pathway involves the attack of hydroxyl radicals, which are photochemically generated in natural waters, on the aromatic ring. This can lead to the formation of hydroxylated and dihydroxylated derivatives. For instance, the photocatalytic degradation of 4-chlorophenol (B41353) has been shown to produce hydroquinone (B1673460) and 4-chlorocatechol (B124253) as primary intermediates. researchgate.nettandfonline.com It is also conceivable that the difluoromethoxy group could undergo transformation, although the high strength of the C-F bonds makes this less likely than reactions involving the chloro and hydroxyl substituents.

Table 2: Potential Photochemical Decomposition Products of 4-Chloro-3-(difluoromethoxy)phenol

| Potential Product | Formation Pathway |

| 3-(Difluoromethoxy)phenol | Reductive dechlorination |

| 4-Chloro-3-(difluoromethoxy)catechol | Hydroxylation |